molecular formula C26H26N2O9 B11053868 4-(1,3-benzodioxol-5-ylcarbonyl)-3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

4-(1,3-benzodioxol-5-ylcarbonyl)-3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B11053868
M. Wt: 510.5 g/mol
InChI Key: INNAZMZFALEVDL-XTQSDGFTSA-N
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Description

4-(1,3-benzodioxol-5-ylcarbonyl)-3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound featuring multiple functional groups, including benzodioxole rings, a morpholine moiety, and a pyrrolidone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic synthesis. A common approach includes:

    Formation of the Pyrrolidone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of Benzodioxole Rings: These can be introduced via Friedel-Crafts acylation reactions using benzodioxole derivatives.

    Attachment of the Morpholine Moiety: This step often involves nucleophilic substitution reactions where a morpholine derivative is introduced to the intermediate compound.

Industrial Production Methods

Industrial production would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve yield and reduce reaction times, as well as employing catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The benzodioxole rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles like halogens (Cl₂, Br₂) or nitro groups (NO₂) under acidic conditions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, the compound’s structural features make it a candidate for studying enzyme interactions and receptor binding, particularly in the context of drug design.

Medicine

Medically, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, due to its ability to interact with various biological targets.

Industry

In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The compound’s mechanism of action would depend on its specific application. For instance, in a medicinal context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The benzodioxole rings could facilitate binding to aromatic amino acids in proteins, while the morpholine moiety might enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-benzodioxol-5-ylcarbonyl)-3-hydroxy-5-(1,3-benzodioxol-5-yl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one: Lacks the methoxy group, which might affect its reactivity and binding properties.

    4-(1,3-benzodioxol-5-ylcarbonyl)-3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-[2-(piperidin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one: Contains a piperidine ring instead of morpholine, potentially altering its pharmacokinetic properties.

Uniqueness

The presence of both benzodioxole rings and a morpholine moiety in the same molecule is relatively unique, providing a combination of aromatic and heterocyclic chemistry that can be exploited for various applications. The methoxy group further adds to its chemical diversity, potentially enhancing its interaction with biological targets.

properties

Molecular Formula

C26H26N2O9

Molecular Weight

510.5 g/mol

IUPAC Name

(4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H26N2O9/c1-32-19-11-16(12-20-25(19)37-14-36-20)22-21(23(29)15-2-3-17-18(10-15)35-13-34-17)24(30)26(31)28(22)5-4-27-6-8-33-9-7-27/h2-3,10-12,22,29H,4-9,13-14H2,1H3/b23-21+

InChI Key

INNAZMZFALEVDL-XTQSDGFTSA-N

Isomeric SMILES

COC1=CC(=CC2=C1OCO2)C3/C(=C(/C4=CC5=C(C=C4)OCO5)\O)/C(=O)C(=O)N3CCN6CCOCC6

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C3C(=C(C4=CC5=C(C=C4)OCO5)O)C(=O)C(=O)N3CCN6CCOCC6

Origin of Product

United States

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